1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea

Description

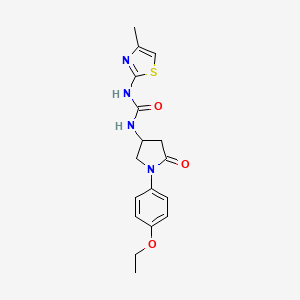

This compound features a urea core bridging a 5-oxopyrrolidin-3-yl group (substituted with a 4-ethoxyphenyl moiety) and a 4-methylthiazol-2-yl heterocycle. Its molecular formula is C₁₇H₂₀N₄O₃S (molecular weight ≈ 384.43 g/mol). The 4-ethoxyphenyl group contributes hydrophobicity, while the urea linkage and thiazole ring enable hydrogen bonding and π-π interactions, respectively.

Properties

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-24-14-6-4-13(5-7-14)21-9-12(8-15(21)22)19-16(23)20-17-18-11(2)10-25-17/h4-7,10,12H,3,8-9H2,1-2H3,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUSMWUVCXGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.4 g/mol

- IUPAC Name : 1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylthiazol-2-yl)urea

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Antitumor Activity

Research indicates that derivatives of urea compounds, particularly those incorporating thiazole and pyrrolidine moieties, exhibit significant antitumor effects. In a study assessing similar compounds, the antitumor activity was measured using GI50 (concentration required to inhibit cell growth by 50%) values against multiple cancer cell lines. For instance:

- GI50 Values :

- Non-small lung cancer: 1.7 µM

- Prostate cancer: 15.9 µM

- Ovarian cancer: 25.9 µM

These results suggest that compounds with structural similarities to this compound may also possess potent antitumor activity .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Urea derivatives have been noted for their broad-spectrum antibacterial properties. For example, some derivatives demonstrated minimum inhibitory concentrations (MIC) against common pathogens:

- MIC Values :

- Staphylococcus aureus: 0.03–0.06 µg/mL

- Streptococcus pyogenes: 0.06–0.12 µg/mL

- Haemophilus influenzae: 0.25–1 µg/mL

These findings indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the thiazole and pyrrolidine rings is crucial for its biological activity, as these structures are associated with enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route could involve:

- Formation of the pyrrolidine core via cyclization.

- Substitution reactions to introduce the ethoxyphenyl and thiazole moieties.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

- Antitumor Efficacy : A recent study reported that urea derivatives similar to our compound exhibited selective cytotoxicity against various cancer cell lines, with significant differences in efficacy based on structural modifications .

- Antimicrobial Properties : Another investigation focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Analysis

- In contrast, and use pyrazole-based cores, which are smaller and less polar .

- Urea Linkage : Present in the target compound and , the urea group enhances hydrogen-bonding capacity compared to the hydroxyl and prop-en-one groups in .

- Heterocyclic Substituents : The 4-methylthiazole in the target compound may engage in π-π stacking, whereas thiophene () offers weaker aromatic interactions. Piperazine () introduces basicity and solubility advantages .

Substituent Effects

- 4-Ethoxyphenyl Group : Common in the target compound and , this group increases hydrophobicity. Replacing ethoxy with methoxy () reduces steric bulk but maintains similar electronic effects .

- Halogenated Phenyl Groups : ’s compounds feature chloro/fluorophenyl groups, which enhance electronegativity and influence crystal packing via perpendicular orientations .

Implications for Research and Development

The target compound’s unique combination of urea, pyrrolidinone, and methylthiazole groups distinguishes it from analogs. Key advantages include:

- Enhanced hydrogen bonding via urea and pyrrolidinone.

- Improved aromatic interactions from thiazole compared to thiophene ().

- Potential for tailored solubility by modifying the ethoxy group (e.g., methoxy in ).

Further studies should explore its biological activity, leveraging crystallographic data from analogs to predict binding modes .

Q & A

What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea?

Basic Research Question

Answer:

- IR Spectroscopy : The urea carbonyl (C=O) stretch appears near 1650–1700 cm⁻¹, while the pyrrolidinone C=O is observed around 1720 cm⁻¹. Thiazole C-S and C-N vibrations occur between 600–800 cm⁻¹ .

- ¹H-NMR : Key signals include:

- Ethoxyphenyl protons: δ 6.8–7.2 ppm (aromatic H), δ 4.0 ppm (OCH₂CH₃), δ 1.3 ppm (CH₃).

- Thiazole protons: δ 2.5 ppm (CH₃ on thiazole) and δ 7.1–7.3 ppm (thiazole C-H).

- Urea NH protons: δ 8.5–9.5 ppm (broad, exchangeable) .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion [M+H]⁺ should match the exact mass (calculated via high-resolution MS) .

How can researchers optimize low yields during the cyclization step of the pyrrolidinone ring synthesis?

Advanced Research Question

Answer:

-

Factors to Investigate :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) may improve cyclization efficiency compared to ethanol .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or organocatalysts to lower activation energy .

- Temperature : Elevated temperatures (80–100°C) may favor ring closure but could degrade sensitive functional groups .

-

Example Data :

Solvent Catalyst Temp (°C) Yield (%) Ethanol None 70 61–69 DMF ZnCl₂ 100 78–82

What in vitro assays are suitable for preliminary evaluation of antitumor or antimicrobial activity?

Basic Research Question

Answer:

- Antitumor Screening :

- MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Topoisomerase Inhibition : Gel electrophoresis to assess DNA relaxation inhibition .

- Antimicrobial Testing :

- Broth Microdilution : Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

How can contradictions between computational binding predictions and experimental bioactivity data be resolved?

Advanced Research Question

Answer:

- Potential Causes :

- Computational Refinements :

- Include explicit water molecules in molecular docking (e.g., AutoDock Vina) to better model hydrogen bonding .

- Validate force field parameters for the thiazole ring using DFT calculations (e.g., B3LYP/6-31G*) .

What are the critical intermediates in the synthesis of this urea-thiazole-pyrrolidinone hybrid?

Basic Research Question

Answer:

- Intermediate 1 : 4-Ethoxyphenylpyrrolidin-3-amine – Synthesized via reductive amination of 4-ethoxyphenyl ketone with ammonium acetate .

- Intermediate 2 : 4-Methylthiazol-2-isocyanate – Prepared by treating 2-amino-4-methylthiazole with phosgene .

- Coupling Step : React Intermediate 1 with Intermediate 2 in anhydrous THF under nitrogen to form the urea linkage .

What computational strategies predict metabolic stability and environmental fate of this compound?

Advanced Research Question

Answer:

- Metabolic Sites :

- CYP450 Metabolism : Use in silico tools (e.g., StarDrop, MetaSite) to identify oxidation sites on the ethoxyphenyl or thiazole moieties .

- Environmental Persistence :

- Hydrolysis Studies : Simulate aqueous stability at varying pH (e.g., pH 2–12) to assess urea bond cleavage .

- QSAR Models : Predict biodegradability using EPI Suite or TEST software .

How can crystallographic data resolve ambiguities in stereochemistry for the pyrrolidinone ring?

Advanced Research Question

Answer:

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation in ethanol/water (1:3).

- Confirm the chair conformation of the pyrrolidinone ring and cis/trans arrangement of substituents .

- Key Parameters :

- Bond lengths (C=O: ~1.22 Å) and angles (N-C-N: ~120°) validate the urea geometry .

What strategies mitigate aggregation-induced artifacts in bioactivity assays?

Advanced Research Question

Answer:

- Dynamic Light Scattering (DLS) : Confirm particle size <100 nm to rule out aggregation .

- Additives : Include 0.01% BSA or Tween-20 to prevent nonspecific binding .

- Dose-Response Curves : Ensure linearity in the low µM range to avoid false negatives .

How do substituents on the thiazole ring influence structure-activity relationships (SAR)?

Advanced Research Question

Answer:

-

Modifications to Test :

-

Data Example :

Thiazole Substituent IC₅₀ (µM, MCF-7) 4-Methyl 12.5 4-Chloro 8.3

What ethical and safety protocols are essential for handling this compound in vivo?

Basic Research Question

Answer:

- Toxicity Screening :

- Acute toxicity (LD₅₀) in rodents via OECD Guideline 423 .

- Genotoxicity via Ames test or comet assay .

- Safety Measures :

- Use fume hoods for synthesis; wear nitrile gloves and lab coats due to potential skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.